molecular formula C7H4F5NO B15249189 5-(Difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one

5-(Difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B15249189
M. Wt: 213.10 g/mol
InChI Key: KMOOIULUGFEXBW-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high electronegativity and thermal stability. This compound, in particular, has applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of radical trifluoromethylation and other fluorination techniques .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts or reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the pyridine ring .

Scientific Research Applications

5-(Difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one exerts its effects involves interactions with molecular targets and pathways. The fluorinated groups can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical properties.

Properties

Molecular Formula

C7H4F5NO

Molecular Weight

213.10 g/mol

IUPAC Name

5-(difluoromethyl)-4-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C7H4F5NO/c8-6(9)3-2-13-5(14)1-4(3)7(10,11)12/h1-2,6H,(H,13,14)

InChI Key

KMOOIULUGFEXBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CNC1=O)C(F)F)C(F)(F)F

Origin of Product

United States

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